
dilithium tetracyanoplatinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilithium tetracyanoplatinate is a coordination compound consisting of lithium, platinum, and cyanide ions It is known for its unique structural properties and potential applications in various fields of science and industry
准备方法
Synthetic Routes and Reaction Conditions: Dilithium tetracyanoplatinate can be synthesized through the reaction of lithium cyanide with platinum(II) chloride in an aqueous solution. The reaction typically proceeds as follows: [ \text{PtCl}_2 + 4 \text{LiCN} \rightarrow \text{Li}_2[\text{Pt(CN)}_4] + 2 \text{LiCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as:
- Dissolving platinum(II) chloride in water.
- Adding lithium cyanide to the solution.
- Stirring the mixture at a controlled temperature.
- Isolating the product through filtration and recrystallization.
化学反应分析
Types of Reactions: Dilithium tetracyanoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Cyanide ligands can be substituted with other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like chloride or bromide in the presence of a suitable solvent.
Major Products:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum species.
Substitution: New coordination compounds with different ligands.
科学研究应用
Dilithium tetracyanoplatinate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
作用机制
The mechanism by which dilithium tetracyanoplatinate exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, the compound can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs used in cancer therapy.
相似化合物的比较
- Potassium tetracyanoplatinate
- Sodium tetracyanoplatinate
- Ammonium tetracyanoplatinate
Comparison: Dilithium tetracyanoplatinate is unique due to the presence of lithium ions, which can influence its solubility and reactivity compared to other tetracyanoplatinate compounds. The lithium ions can also affect the compound’s interaction with biological molecules, potentially leading to different biological activities and therapeutic effects.
属性
CAS 编号 |
14402-73-4 |
|---|---|
分子式 |
C4LiN4Pt- |
分子量 |
306.1 g/mol |
IUPAC 名称 |
lithium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.Li.Pt/c4*1-2;;/q4*-1;+1;+2 |
InChI 键 |
JCIVDCAMAUZIIZ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Pt+2] |
同义词 |
dilithium tetracyanoplatinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


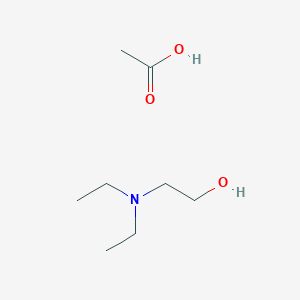
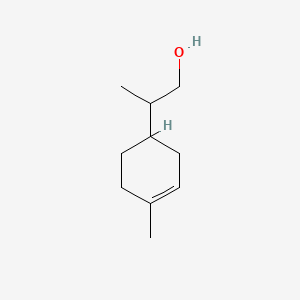
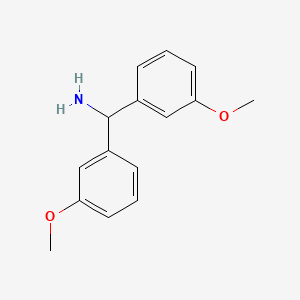
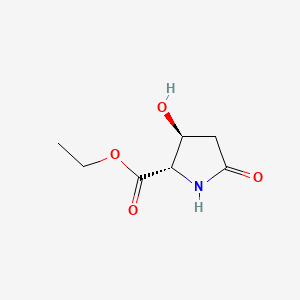
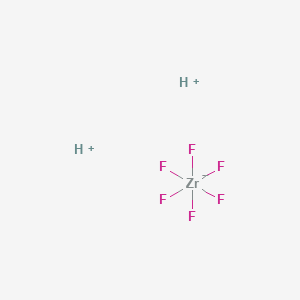


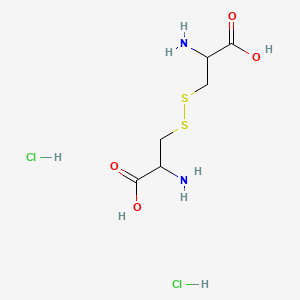
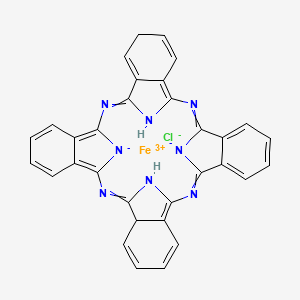
![Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1143626.png)
